1-methyl-1H-1,2,3-triazole

Description

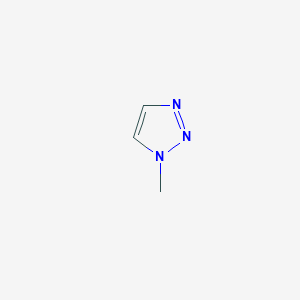

Structure

3D Structure

Properties

IUPAC Name |

1-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAWEQBUZOGIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937250 | |

| Record name | 1-Methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-65-5 | |

| Record name | 1-Methyl-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-methyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-1,2,3-triazole is a five-membered heterocyclic aromatic compound containing three adjacent nitrogen atoms, with a methyl group substituted at the 1-position of the triazole ring. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and diverse biological activities. The 1,2,3-triazole core is a key structural motif in numerous pharmaceuticals, attributed to its stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physical and spectroscopic characteristics, and reactivity.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃ | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| CAS Number | 16681-65-5 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Not explicitly found for 1-methyl derivative. The parent 1H-1,2,3-triazole has a boiling point of 203 °C. | [2] |

| Melting Point | Not explicitly found for 1-methyl derivative. The parent 1H-1,2,3-triazole has a melting point of 21-24 °C. | [1] |

| pKa of Conjugate Acid | ~1.25 | [3] |

Synthesis

The synthesis of this compound can be achieved through the methylation of the parent 1H-1,2,3-triazole. The methylation can lead to a mixture of N1 and N2-methylated isomers, and the regioselectivity is influenced by the reaction conditions. A general and adaptable protocol for the N-methylation of a triazole ring is detailed below.

Experimental Protocol: N-Methylation of 1H-1,2,3-triazole

This protocol is adapted from a general procedure for the N-methylation of triazole derivatives.[4][5]

Materials:

-

1H-1,2,3-triazole

-

Anhydrous Methanol

-

Sodium Methoxide (25% solution in methanol)

-

Methyl Iodide

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Ethyl Acetate and Hexane for elution

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1H-1,2,3-triazole (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Slowly add sodium methoxide (1.05 equivalents) dropwise to the cooled solution over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes.

-

Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add dichloromethane and a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, which may contain a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Logical Workflow for Synthesis and Purification:

Spectroscopic Properties

The structural elucidation of this compound relies on various spectroscopic techniques. The expected data is summarized in the following tables.

1H and 13C NMR Spectroscopy

| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~4.1 | s | - | N-CH₃ | |

| ~7.6 | d | ~1.0 | H-5 | |

| ~7.8 | d | ~1.0 | H-4 |

| 13C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~36 | N-CH₃ | |

| ~125 | C-5 | |

| ~134 | C-4 |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented here are estimations based on related structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1600-1400 | Medium-Weak | C=C and C=N stretching (ring) |

| ~1220 | Medium | N-N=N stretch |

| ~1190 | Medium | C-N stretch |

| ~830 | Medium | =C-H out-of-plane bend (triazole ring) |

Note: These are expected characteristic absorption bands. Experimental spectra should be consulted for precise peak positions and intensities.[6][7]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 83. The fragmentation pattern is influenced by the stability of the triazole ring and can involve the loss of neutral molecules such as N₂, HCN, and CH₃CN.

| m/z | Proposed Fragment |

| 83 | [C₃H₅N₃]⁺ (Molecular Ion) |

| 55 | [M - N₂]⁺ |

| 56 | [M - HCN]⁺ |

| 42 | [M - CH₃CN]⁺ |

Note: The relative intensities of the fragment ions will depend on the ionization method and energy.[8]

Reactivity

The 1,2,3-triazole ring is a stable aromatic system. The reactivity of this compound is characterized by reactions of the triazole ring and the methyl group.

Ring Reactivity

-

Cycloaddition Reactions: The parent 1H-1,2,3-triazole is formed via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[9] Substituted 1,2,3-triazoles can also participate in cycloaddition reactions, although the aromaticity of the ring makes it less reactive as a dipole or dipolarophile compared to non-aromatic analogues.

-

Electrophilic and Nucleophilic Substitution: The triazole ring is generally resistant to electrophilic substitution. However, activation of the ring, for example by N-oxidation, can facilitate substitution reactions. Nucleophilic substitution can occur on triazole rings bearing leaving groups.

Methyl Group Reactivity

The methyl group can be a site for functionalization, although this typically requires harsh conditions or specific activation.

General Reactivity Overview:

Applications in Drug Development

The 1,2,3-triazole moiety is a prominent scaffold in a variety of biologically active compounds. Its stability, hydrogen bonding capability, and dipole moment make it a favorable linker and pharmacophore in drug design. While specific biological targets for this compound are not extensively documented in the provided search results, the broader class of 1,2,3-triazoles has been shown to exhibit a wide range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[10][11] For instance, some 1,2,3-triazole derivatives act as inhibitors of thymidylate synthase, an important target in cancer chemotherapy.[12]

Potential Role in Signaling Pathways:

Given the diverse biological activities of 1,2,3-triazole derivatives, it is plausible that they can modulate various cellular signaling pathways. For example, by inhibiting key enzymes like kinases or interfering with protein-protein interactions, these compounds could impact pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to elucidate the specific mechanisms of action for this compound.

Hypothetical Signaling Pathway Modulation:

Conclusion

This compound is a fundamental heterocyclic compound with a rich chemistry. Its synthesis is accessible through the methylation of 1H-1,2,3-triazole, and its structure can be readily characterized by standard spectroscopic methods. While the triazole ring itself is relatively stable, it can participate in a range of chemical transformations, making it a versatile building block in organic synthesis. The broader family of 1,2,3-triazoles holds significant promise in drug discovery, and further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its core chemical properties to aid researchers and scientists in their endeavors.

References

- 1. Buy 1H-1,2,3-Triazole | 288-35-7 [smolecule.com]

- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. pubs.aip.org [pubs.aip.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of the 1-Methyl-1H-1,2,3-triazole Scaffold: A Technical Overview of Derivative Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, serving as a fundamental building block for a diverse array of biologically active compounds. While the parent molecule, this compound, exhibits limited intrinsic biological activity, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This technical guide provides a comprehensive overview of the biological activities of select this compound derivatives, detailing experimental methodologies, quantitative data, and relevant biological pathways to inform and guide future drug discovery and development efforts.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The modular nature of their synthesis, often employing "click chemistry," allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective compounds.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been quantified using standard in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of a cell population by 50%.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Pyrazolyl-1,2,3-triazole | MCF-7 (Breast) | 5.2 | |

| 1b | Pyrazolyl-1,2,3-triazole | HepG2 (Liver) | 7.8 | [1] |

| 2a | Stilbene-linked 1,2,3-triazole | PANC-1 (Pancreatic) | 11.6 | [2] |

| 2b | Stilbene-linked 1,2,3-triazole | HCT-116 (Colorectal) | 15.2 | [2] |

| 3a | Thymol-1,3,4-oxadiazole-tethered 1,2,3-triazole | MCF-7 (Breast) | 1.1 | [3] |

| 3b | Thymol-1,3,4-oxadiazole-tethered 1,2,3-triazole | HepG2 (Liver) | 1.4 | [3][4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity of this compound Derivatives

The this compound scaffold has been incorporated into numerous compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens. These derivatives often function by disrupting essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 4a | Metronidazole-1,2,3-triazole | Escherichia coli | 12.5 | [5] |

| 4b | Metronidazole-1,2,3-triazole | Staphylococcus aureus | 6.25 | [5] |

| 4c | Metronidazole-1,2,3-triazole | Candida albicans | 25 | [5] |

| 5a | Glycoside-1,2,3-triazole | Staphylococcus aureus | 15.6 | [6] |

| 5b | Glycoside-1,2,3-triazole | Pseudomonas aeruginosa | 31.2 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic is also typically tested as a reference.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition by this compound Derivatives

The this compound scaffold has also been utilized in the design of potent enzyme inhibitors. These derivatives have shown activity against a variety of enzymes implicated in different diseases, such as cholinesterases in Alzheimer's disease and α-glucosidase in diabetes.

Quantitative Enzyme Inhibition Data

The inhibitory potency of these compounds is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| 6a | Azinane-triazole | Acetylcholinesterase (AChE) | 0.73 | [7][8] |

| 6b | Azinane-triazole | Butyrylcholinesterase (BChE) | 0.038 | [7][8] |

| 6c | Azinane-triazole | α-Glucosidase | 36.74 | [7][8] |

| 7a | Carbonic Anhydrase Inhibitor | Carbonic Anhydrase II | 13.8 | [9] |

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for determining the IC50 of an enzyme inhibitor is outlined below. Specific conditions such as buffer composition, substrate, and detection method will vary depending on the target enzyme.

Principle: The activity of an enzyme is measured in the presence of varying concentrations of an inhibitor. The rate of the enzymatic reaction is monitored, and the concentration of the inhibitor that causes 50% inhibition is determined.

Methodology:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the kinetic curve.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

General workflow for an enzyme inhibition assay.

Conclusion

The this compound nucleus is a highly versatile and valuable scaffold in the design and development of novel therapeutic agents. While the parent compound itself is not biologically active, its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. The synthetic accessibility of these compounds, particularly through click chemistry, allows for extensive structural modifications and the fine-tuning of their biological profiles. The data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for the continued exploration and optimization of this compound derivatives as promising drug candidates. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of the 1,2,3-Triazole: A Journey from Discovery to the Forefront of Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a seemingly simple five-membered heterocycle, has etched an indelible mark on the landscape of chemical sciences. Its journey, from an obscure discovery to a cornerstone of modern medicinal chemistry, is a testament to the power of synthetic innovation and the relentless pursuit of molecular function. This technical guide provides a comprehensive overview of the discovery and history of 1,2,3-triazoles, detailing the pivotal synthetic methodologies, their quantitative outputs, and the profound impact these structures have on contemporary drug development.

A Historical Perspective: From Pechmann's Discovery to Huisgen's Cycloaddition

The story of the 1,2,3-triazole begins in the late 19th century with the pioneering work of German chemist Hans von Pechmann. In 1888, while reacting diazomethane with acetylene, Pechmann serendipitously synthesized the parent 1,2,3-triazole ring. This initial synthesis, while historically significant, remained a niche reaction for many decades.

It was not until the mid-20th century that the synthetic potential of the 1,2,3-triazole ring was truly unlocked. In the 1960s, Rolf Huisgen's extensive work on 1,3-dipolar cycloadditions provided a more general and predictable method for their synthesis. The Huisgen 1,3-dipolar cycloaddition involves the reaction of an azide with an alkyne. However, this thermal process suffered from significant drawbacks: it required high temperatures and often resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers, which were difficult to separate. These limitations hampered its widespread adoption in complex molecule synthesis.

Figure 1: Key milestones in the synthesis of 1,2,3-triazoles.

The "Click Chemistry" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The turn of the 21st century witnessed a paradigm shift in 1,2,3-triazole synthesis. In 2002, the independent work of Morten Meldal and K. Barry Sharpless introduced the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," addressed the major shortcomings of the Huisgen cycloaddition. The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[1] Furthermore, it proceeds under mild, often aqueous conditions, with high yields and tolerance for a wide range of functional groups. This breakthrough transformed the 1,2,3-triazole from a chemical curiosity into a versatile and indispensable building block in drug discovery, materials science, and bioconjugation.

Expanding the Toolkit: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While the CuAAC reaction provides reliable access to 1,4-disubstituted 1,2,3-triazoles, the synthesis of the 1,5-regioisomer remained a challenge. This gap was filled by the development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). This method, in contrast to CuAAC, selectively produces 1,5-disubstituted 1,2,3-triazoles.[2][3] The availability of both CuAAC and RuAAC provides chemists with a powerful toolkit to selectively synthesize either regioisomer, enabling fine-tuned control over the molecular architecture of complex molecules.

Quantitative Comparison of Key Synthetic Methods

The evolution of synthetic methodologies for 1,2,3-triazoles has been marked by significant improvements in efficiency and selectivity. The following table summarizes typical quantitative data for the key synthetic routes.

| Method | Catalyst | Temperature | Reaction Time | Regioselectivity | Typical Yield |

| Huisgen Cycloaddition | None (Thermal) | High ( >100 °C) | Hours to Days | Mixture of 1,4 and 1,5 isomers | Moderate to Good |

| CuAAC | Copper(I) | Room Temperature | Minutes to Hours | Exclusively 1,4-isomer | High to Quantitative[4] |

| RuAAC | Ruthenium(II) | Room Temperature to 80 °C | Hours | Predominantly 1,5-isomer | Good to High[3] |

Detailed Experimental Protocols

For the practical application of these synthetic methods, detailed and reliable experimental protocols are essential.

Protocol 1: Huisgen 1,3-Dipolar Cycloaddition (Thermal)

Materials:

-

Azide (1.0 mmol)

-

Alkyne (1.0 mmol)

-

Toluene (5 mL)

Procedure:

-

In a sealed tube, dissolve the azide (1.0 mmol) and the alkyne (1.0 mmol) in toluene (5 mL).

-

Heat the reaction mixture at 110 °C for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the resulting mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles by column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide (1.0 mmol)

-

Terminal Alkyne (1.0 mmol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

-

Sodium ascorbate (0.1 mmol, 10 mol%)

-

tert-Butanol/Water (1:1, 10 mL)

Procedure:

-

In a round-bottom flask, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol in 1 mL of water).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.05 mmol).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

-

Monitor the reaction progress by TLC. Reactions are typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 1,4-disubstituted 1,2,3-triazole is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.[5]

Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Materials:

-

Azide (1.0 mmol)

-

Alkyne (1.0 mmol)

-

[Cp*RuCl(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Toluene (5 mL)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the azide (1.0 mmol), the alkyne (1.0 mmol), and the ruthenium catalyst [Cp*RuCl(PPh₃)₂] (0.02 mmol) in anhydrous toluene (5 mL).

-

Stir the reaction mixture at room temperature or heat to 60-80 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.[2][3]

The 1,2,3-Triazole in Drug Development: A Privileged Scaffold

The unique properties of the 1,2,3-triazole ring—its stability, planarity, and ability to participate in hydrogen bonding and dipole-dipole interactions—have made it a "privileged scaffold" in medicinal chemistry. It is found in a variety of approved drugs and clinical candidates, where it can act as a pharmacophore, a linker, or a bioisostere for other functional groups.

Two prominent examples of drugs containing a 1,2,3-triazole moiety are the antibacterial agents Cefatrizine and Tazobactam.

Cefatrizine: Inhibiting Bacterial Cell Wall Synthesis

Cefatrizine is a cephalosporin antibiotic that contains a 1,2,3-triazole ring. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, Cefatrizine targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, the major component of the bacterial cell wall.[6] By disrupting this process, Cefatrizine weakens the cell wall, leading to bacterial cell lysis and death.

Figure 2: Cefatrizine inhibits the final step of peptidoglycan synthesis.

Tazobactam: A Suicide Inhibitor of β-Lactamases

Tazobactam is not an antibiotic itself but a β-lactamase inhibitor. Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Tazobactam, which features a 1,2,3-triazole ring, acts as a "suicide inhibitor." It irreversibly binds to the active site of β-lactamase, inactivating the enzyme and thereby protecting the co-administered β-lactam antibiotic from degradation.[7] This allows the partner antibiotic to effectively inhibit the PBPs and kill the bacteria.

Figure 3: Tazobactam protects β-lactam antibiotics from degradation.

Conclusion and Future Outlook

The journey of the 1,2,3-triazole is a compelling narrative of chemical innovation. From its humble beginnings, it has risen to become an indispensable tool in the arsenal of chemists. The development of robust and regioselective synthetic methods, particularly the CuAAC and RuAAC reactions, has cemented its role in the design and synthesis of new therapeutic agents. As our understanding of complex biological systems deepens, the versatility and reliability of the 1,2,3-triazole will undoubtedly continue to fuel the discovery of novel drugs and advanced materials, ensuring its enduring legacy in the scientific world.

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 3. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Reactivity of 1-methyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core stability and reactivity characteristics of 1-methyl-1H-1,2,3-triazole, a key heterocyclic compound in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing detailed data, experimental context, and visual representations of its chemical behavior.

Core Stability Profile

This compound exhibits a notable degree of stability, a characteristic that contributes to its utility as a scaffold in complex molecular architectures. This stability, however, is not absolute and is dependent on environmental conditions.

1.1. Thermal Stability

1.2. Chemical Stability

The chemical stability of this compound is robust under many conditions, though it is susceptible to degradation by strong reagents.

-

Acids and Bases: It is generally stable in the presence of weak acids and bases. However, it may be incompatible with strong acids and alkalis.[3]

-

Oxidizing and Reducing Agents: Strong oxidizing and reducing agents can lead to the degradation of the triazole ring.[3]

-

Storage: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] Recommended storage is at room temperature in a dry, sealed environment.[4]

1.3. Photochemical Stability

The photochemical behavior of 1,2,3-triazoles has been a subject of study. While detailed photochemical data for the 1-methyl derivative is sparse in the provided results, studies on other 1H-1,2,3-triazole derivatives indicate that they can undergo photochemical decomposition.[5] Further investigation into the specific photochemical stability of this compound is warranted for applications involving exposure to light.

Diagram: Stability Profile of this compound

Caption: Logical relationships of this compound stability.

Reactivity and Functionalization

This compound serves as a versatile building block in organic synthesis, participating in a range of chemical transformations.

2.1. Cycloaddition Reactions

The 1,2,3-triazole core is famously synthesized via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[6] This reaction can be catalyzed by copper(I) (CuAAC) to afford 1,4-disubstituted 1,2,3-triazoles or by ruthenium to yield the 1,5-regioisomer.[7][8] While this compound is the product of such reactions (using methyl azide), the triazole ring itself can participate in further cycloaddition reactions under specific conditions, although this is less common. More prevalent is the intramolecular cycloaddition of precursors to form fused triazole systems.[9][10]

2.2. C-H Functionalization

Direct C-H functionalization of the triazole ring is a powerful strategy for the synthesis of substituted triazoles, avoiding the need for pre-functionalized starting materials.[11][12] Both palladium and copper catalysts have been effectively employed for this purpose.[13] The 1,2,3-triazole ring can act as a directing group to facilitate regioselective C-H activation at other positions in the molecule.[14] For 1-substituted 1,2,3-triazoles, C-H functionalization often occurs at the C5 position.

2.3. Reactions Involving the Triazole Ring

The 1,2,3-triazole ring can undergo rearrangements, with the Dimroth rearrangement being a notable example, which involves ring-opening and re-closure to form an isomeric triazole.[1][15] N-sulfonyl-1,2,3-triazoles have been shown to be valuable precursors for rhodium(II)-catalyzed reactions, as they can exist in equilibrium with their open-chain α-diazo imine forms.[16]

Diagram: C-H Arylation Workflow

References

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 1-Methyl-1,2,3-triazole CAS#: 16681-65-5 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 7. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enantioselective Intermolecular C–H Functionalization of Allylic and Benzylic sp3 C–H Bonds using N-Sulfonyl-1,2,3-tria-zoles - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 1-methyl-1H-1,2,3-triazole: A Computational Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-1,2,3-triazole is a five-membered heterocyclic aromatic compound containing three adjacent nitrogen atoms, with a methyl group substituted on one of the nitrogen atoms. The triazole core is a significant pharmacophore in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various non-covalent interactions. Theoretical and computational studies provide a powerful lens through which to understand the intrinsic molecular properties of this compound, offering insights into its structure, reactivity, and potential as a building block in drug design. This technical guide provides an in-depth overview of the theoretical approaches used to characterize this molecule, presenting key quantitative data and outlining the computational methodologies employed.

Computational Methodology: A Detailed Protocol

The theoretical investigation of this compound's molecular and electronic properties is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and reliable method.

Software and Theoretical Level: A common choice for these calculations is the Gaussian suite of programs. The molecular geometry of this compound is typically optimized without any symmetry constraints to find the global minimum on the potential energy surface. A frequently used and effective level of theory is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination provides a good balance between computational cost and accuracy for organic molecules.

Key Computational Analyses:

-

Geometry Optimization: The initial step involves finding the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by minimizing the energy of the system with respect to all atomic coordinates.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing deeper insight into the electronic structure and bonding.

Data Presentation

Table 1: Calculated Geometric Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | N1-N2-N3 | 109.0 |

| N2-N3 | 1.30 | N2-N3-C4 | 108.5 |

| N3-C4 | 1.38 | N3-C4-C5 | 107.0 |

| C4-C5 | 1.37 | C4-C5-N1 | 108.5 |

| C5-N1 | 1.37 | C5-N1-N2 | 107.0 |

| N1-C(CH3) | 1.47 | C5-N1-C(CH3) | 126.0 |

Table 2: Calculated Electronic and Molecular Properties (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Energy Gap | 6.3 eV |

| Dipole Moment | 3.8 Debye |

| Ionization Energy (Experimental) | 9.5 eV[1] |

| Molecular Weight | 83.09 g/mol [1] |

Visualizing Theoretical Workflows and Molecular Properties

Diagrams generated using Graphviz provide a clear visual representation of the computational workflows and conceptual relationships in theoretical studies of this compound.

Caption: Workflow of a typical theoretical study on this compound.

Caption: Relationship between calculated properties and their applications.

Conclusion

Theoretical studies provide a fundamental understanding of the molecular structure and electronic properties of this compound. Through methods like Density Functional Theory, researchers can elucidate geometric parameters, frontier molecular orbital energies, and charge distributions, which are critical for predicting the molecule's reactivity and potential for biological activity. The synergy between these computational predictions and experimental validations is crucial for the rational design of novel triazole-containing compounds in drug discovery and materials science. The methodologies and workflows outlined in this guide offer a standardized approach for researchers in the field to further explore the potential of this important heterocyclic scaffold.

References

Unlocking the Potential of 1,2,3-Triazole Derivatives: A Technical Guide to Emerging Research Areas

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold has emerged as a privileged structure in modern chemistry, with its applications spanning medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth exploration of the burgeoning research areas for 1,2,3-triazole derivatives, offering a comprehensive resource for professionals in drug discovery and development. The unique properties of the 1,2,3-triazole ring, including its stability, hydrogen bonding capability, and dipole moment, contribute to its remarkable versatility and make it a cornerstone for the development of novel therapeutic agents and functional materials.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these derivatives, allowing for the rapid and efficient generation of diverse molecular libraries.[1][2]

Medicinal Chemistry: A Hub of Therapeutic Innovation

The 1,2,3-triazole moiety is a prominent feature in a wide array of biologically active compounds, demonstrating significant potential in the treatment of various diseases.[3] Its ability to act as a pharmacophore and a bioisostere for other functional groups has propelled its use in the design of novel drugs with enhanced efficacy and pharmacokinetic profiles.[4]

Anticancer Activity

A significant body of research has focused on the development of 1,2,3-triazole derivatives as potent anticancer agents.[5][6][7] These compounds have been shown to exhibit cytotoxic effects against a broad spectrum of cancer cell lines, including those of the lung, breast, colon, and liver.[5][8][9] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8 | HT-1080 | 15.13 | [5][7] |

| Compound 8 | A-549 | 21.25 | [5][7] |

| Compound 8 | MCF-7 | 18.06 | [5][7] |

| Compound 8 | MDA-MB-231 | 16.32 | [5][7] |

| 1,2,3-triazole-dithiocarbamate | Human colon, lung, prostate, and breast cancer cell lines | Not specified | [5][7] |

| 1,2,3-triazole-amino acid conjugate 6 | MCF7 | <10 | [8] |

| 1,2,3-triazole-amino acid conjugate 6 | HepG2 | <10 | [8] |

| 1,2,3-triazole-amino acid conjugate 7 | MCF7 | <10 | [8] |

| 1,2,3-triazole-amino acid conjugate 7 | HepG2 | <10 | [8] |

| Tetrahydrocurcumin derivative 4g | HCT-116 | 1.09 ± 0.17 | [10] |

| Tetrahydrocurcumin derivative 4g | A549 | 45.16 ± 0.92 | [10] |

| Tetrahydrocurcumin derivative 4k | A549 | 57.96 | [10] |

| Tetrahydrocurcumin derivative 4f | HCT116 | 15.59 | [10] |

| Tetrahydrocurcumin derivative 4f | HepG2 | 53.64 | [10] |

Several critical signaling pathways involved in tumorigenesis have been identified as targets for 1,2,3-triazole derivatives. These include the EGFR signaling cascade, which plays a pivotal role in cell proliferation and survival, and the tubulin polymerization process, essential for cell division. Furthermore, many of these compounds induce apoptosis, or programmed cell death, through the modulation of the Bcl-2 family of proteins and the activation of caspases.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial and antifungal agents.[11] 1,2,3-Triazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[11][12][13]

Table 2: Antimicrobial and Antifungal Activity of Representative 1,2,3-Triazole Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 | S. aureus | 5 | [13] |

| Compound 5 | P. aeruginosa | 5 | [13] |

| Compound 5 | C. albicans | 10 | [13] |

| Compound 5 | A. niger | 10 | [13] |

| Compound 4c | Candida strains | 64-256 | [14] |

| Triazole-sucrose derivative 24 | M. tuberculosis H37Rv | 3.125 | [6] |

| Triazole-sucrose derivative 25 | M. tuberculosis H37Rv | 3.125 | [6] |

| Triazole-sucrose derivative 26 | M. tuberculosis H37Rv | 3.125 | [6] |

| Triazole-8-quinolinol hybrid 1 | S. aureus | 10 | [6] |

| Triazole-8-quinolinol hybrid 1 | B. subtilis | 20 | [6] |

| Triazole-8-quinolinol hybrid 1 | E. coli | 20 | [6] |

Materials Science: Innovations Beyond Medicine

The applications of 1,2,3-triazole derivatives extend beyond the realm of medicine into the field of materials science. Their unique chemical and physical properties make them valuable components in the development of corrosion inhibitors, fluorescent sensors, and advanced polymers.[1]

Corrosion Inhibition

1,2,3-Triazole derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[15] Their ability to adsorb onto the metal surface and form a protective film is attributed to the presence of heteroatoms and π-electrons in the triazole ring.

Table 3: Corrosion Inhibition Efficiency of Representative 1,2,3-Triazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 3-(4-phenyl-[5][14][16]triazol-1-yl)-propyl-phosphonic acid diethyl ester (PTP) | Mild Steel | 1 M HCl | >90 | [15] |

| 3-[4-(4-dimethylamino-phenyl)-[5][14][16]triazol-1-yl]-propyl]-phosphonic acid diethyl ester (DMPTP) | Mild Steel | 1 M HCl | >90 | [15] |

| 4-[1-(4-methoxy-phenyl)-1H-[5][14][16]triazol-4-ylmethyl]-morpholine (MPTM) | Mild Steel | 1 M HCl | >90 | [15] |

| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) | Steel | 1.0 M HCl | 81 | [17] |

| 5-hexylsulfanyl-1,2,4-triazole (HST) | Steel | 1.0 M HCl | 97 | [17] |

Experimental Protocols

The synthesis and biological evaluation of 1,2,3-triazole derivatives involve a series of well-established experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted-1,2,3-triazoles, a cornerstone reaction in the preparation of these derivatives.

Materials:

-

Terminal alkyne (1.0 mmol)

-

Organic azide (1.0 mmol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

-

Sodium ascorbate (0.1 mmol, 10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere (optional but recommended)

Procedure:

-

To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol).

-

Dissolve the reactants in the chosen solvent (e.g., 5 mL of t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1-24 hours), dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted-1,2,3-triazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

1,2,3-Triazole derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 1,2,3-triazole derivatives in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

1,2,3-Triazole derivative stock solutions (in DMSO)

-

Microorganism inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial twofold dilutions of the 1,2,3-triazole derivatives in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Add an equal volume of the inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Future Directions and Conclusion

The field of 1,2,3-triazole chemistry continues to be a vibrant and rapidly evolving area of research. Future investigations will likely focus on the development of more potent and selective therapeutic agents with improved pharmacokinetic profiles. The exploration of novel applications in materials science, such as in the design of advanced sensors and functional polymers, also holds significant promise. The versatility of the "click chemistry" approach will undoubtedly continue to facilitate the discovery of new 1,2,3-triazole derivatives with diverse and valuable properties. This technical guide serves as a foundational resource for researchers and scientists, providing a comprehensive overview of the current landscape and highlighting the immense potential that lies within the continued exploration of the 1,2,3-triazole scaffold.

References

- 1. annualreviews.org [annualreviews.org]

- 2. bosterbio.com [bosterbio.com]

- 3. researchgate.net [researchgate.net]

- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazole in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-methyl-1H-1,2,3-triazole in the realm of click chemistry. While not employed as a catalyst or accelerating ligand, this methylated triazole is a significant structural motif and building block in the development of pharmacologically active compounds. Its synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern medicinal chemistry.

Introduction to this compound in Drug Discovery

The 1,2,3-triazole core is a highly valued pharmacophore in drug discovery due to its unique combination of properties. It is a stable, aromatic heterocycle that is resistant to metabolic degradation, hydrolysis, and oxidation/reduction. The triazole ring can act as a bioisostere for amide bonds, offering improved pharmacokinetic profiles. Furthermore, it can engage in hydrogen bonding and dipole-dipole interactions with biological targets.[1][2] The N-methylation to form this compound can further modulate a compound's solubility, lipophilicity, and binding affinity to its target.[3][4]

The CuAAC reaction, a prime example of click chemistry, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction's reliability and mild conditions have made the 1,2,3-triazole linker a popular choice for connecting different molecular fragments in the creation of novel drug candidates.[7][8]

Synthesis of this compound via Click Chemistry

The primary method for synthesizing this compound is the copper-catalyzed cycloaddition of methyl azide and acetylene. This reaction is highly efficient and regioselective, yielding the 1-substituted product.

Experimental Workflow for Synthesis

References

- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. propulsiontechjournal.com [propulsiontechjournal.com]

Application Notes and Protocols for the Synthesis of 1-methyl-1H-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. The resulting 1,2,3-triazole core is a prevalent scaffold in a wide array of biologically active compounds, making the CuAAC reaction particularly valuable in drug discovery and development.[1][2][3] 1-methyl-1H-1,2,3-triazole, a simple yet important derivative, serves as a fundamental building block in the synthesis of more complex pharmaceutical agents and functional materials.

These application notes provide a comprehensive guide for the synthesis of this compound using the CuAAC reaction. Detailed experimental protocols, a summary of reaction parameters, and visual representations of the workflow and catalytic cycle are presented to facilitate its successful implementation in a laboratory setting.

Data Presentation

The following table summarizes typical quantitative data for the copper-catalyzed azide-alkyne cycloaddition reaction to synthesize 1,4-disubstituted 1,2,3-triazoles, which can be adapted for the synthesis of this compound.

| Parameter | Value/Range | Notes | Reference(s) |

| Reactants | |||

| Azide | 1.0 equivalent | Methyl azide (can be generated in situ or used as a solution) | [4] |

| Alkyne | 1.0 - 1.2 equivalents | Acetylene gas or a suitable acetylene surrogate | [4] |

| Catalyst System | |||

| Copper Source | 0.01 - 0.1 equivalents | CuSO₄·5H₂O, CuI, Cu(OAc)₂, [Cu(CH₃CN)₄]PF₆ | [5][6][7] |

| Reducing Agent | 0.1 - 5.0 equivalents | Sodium Ascorbate | [5][8] |

| Ligand (optional) | 0.05 - 0.2 equivalents | TBTA, THPTA, bipyridine | [9][10] |

| Reaction Conditions | |||

| Solvent | Various | t-BuOH/H₂O (1:1), DMSO, DMF, CH₂Cl₂, Glycerol | [4][5][7] |

| Temperature | Room Temperature to 80°C | Microwave irradiation can accelerate the reaction | [7] |

| Reaction Time | 0.5 - 24 hours | Monitored by TLC or LC-MS | [5][7] |

| Yield | >90% | Typically high to quantitative yields | [4][7] |

Experimental Protocols

Protocol 1: Synthesis of this compound using CuSO₄/Sodium Ascorbate in t-BuOH/H₂O

This protocol describes a common and reliable method for the CuAAC reaction.

Materials:

-

Methyl azide (handle with extreme caution, preferably generated in situ from sodium azide and an alkylating agent like dimethyl sulfate or methyl iodide)

-

Acetylene gas

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube/balloon filled with acetylene

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reactant Preparation: In a well-ventilated fume hood, dissolve methyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: To the stirring solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq). The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) species.[11]

-

Acetylene Introduction: Carefully bubble acetylene gas through the reaction mixture via a gas inlet tube or maintain an acetylene atmosphere using a balloon.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[5]

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol utilizes microwave irradiation to significantly reduce the reaction time.[7]

Materials:

-

Same as Protocol 1

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

Reactant and Catalyst Loading: In a microwave synthesis vial, combine methyl azide (1.0 eq), copper(II) sulfate pentahydrate (0.02 eq), and sodium ascorbate (0.04 eq) in a suitable solvent such as a t-BuOH/H₂O mixture or DMF.

-

Acetylene Introduction: Saturate the solution with acetylene gas.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80°C) for a short period (e.g., 10-30 minutes).

-

Workup and Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 7. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Click Chemistry [organic-chemistry.org]

Application Notes and Protocols for 1-methyl-1H-1,2,3-triazole in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-1H-1,2,3-triazole as a versatile ligand in coordination chemistry. The content covers its synthesis, the preparation of its metal complexes, and its applications in catalysis and medicinal chemistry, with a focus on anticancer research. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this compound in a laboratory setting.

Introduction

This compound is a five-membered heterocyclic compound that has garnered significant interest as a ligand in coordination chemistry. The presence of three nitrogen atoms in the triazole ring offers multiple coordination sites, allowing it to act as a monodentate or bridging ligand. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,2,3-triazole derivatives straightforward and highly efficient.[1] This ease of synthesis, coupled with the stable and aromatic nature of the triazole ring, makes this compound an attractive building block for the construction of functional coordination complexes. These complexes have shown promise in diverse fields, including catalysis and the development of therapeutic agents.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through the copper(I)-catalyzed cycloaddition of methyl azide and acetylene. This method is highly efficient and regioselective, yielding the 1-substituted product.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1-substituted-1,2,3-triazoles using acetylene gas.[4]

Materials:

-

Methyl azide (handle with extreme care due to its explosive nature)

-

Acetylene gas

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous solution of NH4Cl

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of methyl azide (1.0 mmol) in DMSO (5 mL) in a pressure-resistant vessel, add CuI (0.1 mmol, 10 mol%) and Et3N (0.2 mmol, 20 mol%).

-

Purge the vessel with acetylene gas and then maintain a positive pressure of acetylene (e.g., using a balloon).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

-

Extract the product with CH2Cl2 (3 x 15 mL).

-

Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous Na2SO4.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Coordination Chemistry of this compound

This compound typically coordinates to metal centers through the N3 atom of the triazole ring. It can form stable complexes with a variety of transition metals, including but not limited to rhodium, palladium, gold, platinum, nickel, cobalt, copper, and zinc.[5] The resulting complexes exhibit diverse geometries, such as octahedral and square planar, depending on the metal ion and other coordinating ligands.[2]

Experimental Protocol: Synthesis of a Generic Metal Complex with this compound

This protocol is a generalized procedure based on the synthesis of various 1,2,3-triazole-containing metal complexes.

Materials:

-

This compound

-

A suitable metal salt (e.g., RhCl3, PdCl2, AuCl3) (1.0 mmol)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the metal salt (1.0 mmol) in ethanol (10 mL).

-

To this solution, add a solution of this compound (1.0-2.0 mmol, depending on the desired stoichiometry) in ethanol (10 mL) with stirring.

-

Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

-

After cooling to room temperature, collect the precipitate by filtration.

-

Wash the collected solid with ethanol and then with diethyl ether.

-

Dry the product in a desiccator.

-

Characterize the resulting complex using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and elemental analysis.

Table 1: Physicochemical Data of Representative 1,2,3-Triazole Metal Complexes

| Complex | Color | Yield (%) | M.P. (°C) | Magnetic Moment (μeff, B.M.) |

| [Co(TTM)(CH₃COO)₂]·2H₂O[5] | Light pink | 86 | >300 | 3.38 |

| [Ni(TTM)(CH₃COO)₂]·H₂O[5] | Turquoise | 84 | >300 | 2.25 |

| [Cu(TTM)(CH₃COO)₂]·2H₂O[5] | Cyan | 81 | >300 | 1.75 |

| [Zn(TTM)(CH₃COO)₂]·H₂O[5] | Light beige | 80 | >300 | Diamagnetic |

Table 2: Selected Bond Lengths and Angles for a Representative Ni(II) Complex with a Pyridyl-Triazole Ligand [6]

| Bond | Length (Å) | Angle | Degree (°) |

| Ni1–N1 | 2.1015(19) | N8-Ni1-N8 | 180.0 |

| Ni1–N8 | 2.0739(19) | N8-Ni1-N1 | 77.00(8) |

| Ni1–Cl1 | 2.4123(6) | N1-Ni1-N1 | 180.0 |

| N8–N9 | 1.316(3) | N8-Ni1-Cl1 | 90.01(6) |

| N9–N10 | 1.352(3) | N1-Ni1-Cl1 | 91.03(6) |

*Data for [Ni(L)₂Cl₂] where L = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine. This data provides an example of the coordination geometry around a metal center with a triazole-containing ligand.

Applications in Catalysis

Coordination complexes of 1,2,3-triazoles have emerged as effective catalysts in a range of organic transformations. The electronic properties and steric environment of the ligand can be readily tuned by modifying the substituents on the triazole ring, allowing for the optimization of catalytic activity and selectivity.

Experimental Workflow: Catalytic Activity Evaluation

Applications in Drug Development: Anticancer Agents

Metal complexes containing 1,2,3-triazole ligands have shown significant potential as anticancer agents.[7] These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9]

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that 1,2,3-triazole-based compounds can trigger the intrinsic apoptotic pathway. A key mechanism involves the downregulation of the PI3K/Akt signaling pathway.[8] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in the loss of mitochondrial membrane potential. Consequently, caspases, which are key executioners of apoptosis, are activated, leading to cell death.[8]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol is based on a standard procedure for evaluating the cytotoxicity of metal complexes against cancer cell lines.[10][11][12]

Materials:

-

Cancer cell line (e.g., A549 - lung cancer)

-

Normal cell line (e.g., HEK293 - for selectivity assessment)

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test complex (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microtiter plates

Procedure:

-

Cell Culture: Maintain the cancer and normal cell lines in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest the cells using trypsin-EDTA, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test complex in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test complex at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Anticancer Activity of Representative 1,2,3-Triazole-Containing Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 1,2,3-triazolo[4,5-d]pyrimidine derivative | NCI-H1650 | MTT | 2.37 | [7] |

| 1,2,3-triazole-containing purine derivative | A549 | SRB | 0.03-0.14 | [7] |

| Dehydroepiandrosterone-1,2,3-triazole hybrid | A549 | MTT | 7.6-75.2 | [7] |

| CDK9 Degrader with triazole linker | MV4-11 | Cytotoxicity | Low nM | [9] |

This data highlights the potent anticancer activity of various compounds incorporating the 1,2,3-triazole motif. The specific activity can be significantly influenced by the overall molecular structure.

Conclusion

This compound is a valuable and accessible ligand for the development of novel coordination complexes. Its straightforward synthesis via "click chemistry" allows for facile incorporation into more complex molecular architectures. The resulting metal complexes exhibit a wide range of applications, from catalysis to medicinal chemistry, with particularly promising results in the field of anticancer drug discovery. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich coordination chemistry of this compound and its potential to contribute to advancements in science and medicine.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. "Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Chara" by Jihan Hameed Abdulameer and Mahasin F. Alias [bsj.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]